molecular formula C9H9NO4 B159400 4-Ethoxy-3-nitrobenzaldehyde CAS No. 132390-61-5

4-Ethoxy-3-nitrobenzaldehyde

Cat. No.: B159400
CAS No.: 132390-61-5
M. Wt: 195.17 g/mol
InChI Key: RPJKVMCCDKVUJN-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO4. It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a benzaldehyde core. This compound is often used in organic synthesis and research due to its unique chemical properties.

Scientific Research Applications

4-Ethoxy-3-nitrobenzaldehyde is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

    Material Science: It is employed in the synthesis of materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxy-3-nitrobenzaldehyde can be synthesized through the ethylation of 4-hydroxy-3-nitrobenzaldehyde. The process involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at elevated temperatures (around 70°C) and then allowed to cool to room temperature. The product is extracted using ethyl acetate and purified through silica gel chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction is achieved by optimizing the reaction parameters and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products:

    Reduction: 4-Ethoxy-3-aminobenzaldehyde.

    Oxidation: 4-Ethoxy-3-nitrobenzoic acid.

    Substitution: Products vary based on the nucleophile used.

Comparison with Similar Compounds

    4-Hydroxy-3-nitrobenzaldehyde: Similar structure but with a hydroxyl group instead of an ethoxy group.

    4-Methoxy-3-nitrobenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Nitrobenzaldehyde: Lacks the ethoxy group, simpler structure.

Uniqueness: 4-Ethoxy-3-nitrobenzaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds. The ethoxy group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

4-ethoxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJKVMCCDKVUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363478
Record name 4-Ethoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132390-61-5
Record name 4-Ethoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-3-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This example was according to Example 1, except that 4-hydroxy-3-methoxybenzaldehyde was replaced by 68.5 g 4-hydroxy-3-nitro-benzaldehyde (0.41 mol) to obtain 68.7 g 4-ethoxy-3-nitrobenzaldehyde in a yield of 86%. 1H-NMR (ppm) δ: 9.96 (1H, s; —CHO); 7.73 (1H, m; 2-ArH); 7.58 (1H, m; 6-ArH); 7.33 (1H, m; 5-ArH); 4.15 (2H, q; —CH2); 3.82 (3H, s; —OCH3); 1.53 (3H, t; —CH3). MS (m/Z): 195 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
68.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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